molecular formula C17H11ClF3NO B3171105 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-34-9

4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171105
CAS No.: 946663-34-9
M. Wt: 337.7 g/mol
InChI Key: HFBFZUGFPXJOOY-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine exerts its effects involves interactions with various molecular targets and pathways. Its aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes .

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-14-6-8-16(12-4-2-1-3-11(12)14)23-10-5-7-15(22)13(9-10)17(19,20)21/h1-9H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBFZUGFPXJOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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